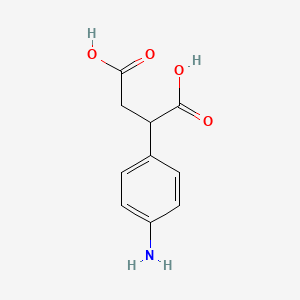

2-(4-Aminophenyl)succinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Aminophenyl)succinic acid often involves innovative methods that optimize yields and reaction conditions. For example, a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones highlighted the use of succinimide-N-sulfonic acid as a catalyst, demonstrating a green and efficient procedure for synthesizing nitrogen-containing heterocycles, which could be adapted for the synthesis of 2-(4-Aminophenyl)succinic acid (Ghashang, Mansoor, & Aswin, 2015).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenyl)succinic acid and related compounds has been elucidated using various analytical techniques. For instance, the crystal structure of a salt complex between (S)-2-(2′-methylbenzyl)succinic acid and (R)-1-phenylethylamine provided insights into the hydrogen bonding patterns and structural conformation, which are essential for understanding the molecular structure of 2-(4-Aminophenyl)succinic acid (Liu, Hu, & Liu, 2005).

Chemical Reactions and Properties

Bioorthogonal reactions offer a method to introduce new functionalities into molecules like 2-(4-Aminophenyl)succinic acid. A study on the synthesis of novel amino acids for bioorthogonal reactions has shown that introducing specific functional groups can significantly affect the molecule's reactivity and interaction capabilities (Forbes et al., 2016).

Physical Properties Analysis

Research on compounds structurally related to 2-(4-Aminophenyl)succinic acid, such as the identification of 2-(2'-octenyl) succinic acid in urine, provides valuable information on the physical properties, including solubility, stability, and biological interactions of these compounds (Giordano et al., 1990).

Applications De Recherche Scientifique

-

Biosynthetic Pathway and Metabolic Engineering

- Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives .

- Different succinic acid biosynthesis pathways are summarized, with a focus on the key enzymes and metabolic engineering approaches, which mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .

- The microbial production of succinic acid has drawn increasing attention as a viable, more environmentally friendly alternative .

-

Microbial Production Using Organic Wastes

- Through bacterial fermentation, succinic acid can be easily produced .

- The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .

- There are different methods under metabolic engineering which are being frequently used for bio-based succinic acid production using representative microorganisms .

-

Traditional Applications

-

Precursor of High Value-Added Derivatives

-

Chemical Industry

-

Pharmaceutical Industry

-

Precursor of High Value-Added Derivatives

-

Chemical Industry

-

Pharmaceutical Industry

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

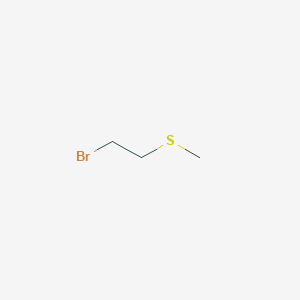

2-(4-aminophenyl)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHXTNAFUFBEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341264 |

Source

|

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)succinic acid | |

CAS RN |

22511-21-3 |

Source

|

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.